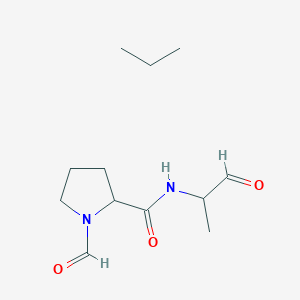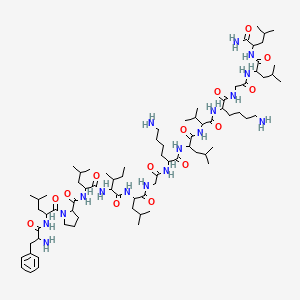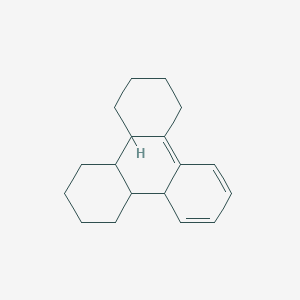
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a colorless crystalline solid that is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its unique structure, which consists of three fused benzene rings that are partially hydrogenated.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene typically involves the hydrogenation of triphenylene. The reaction is carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}{18}\text{H}{12} + 6\text{H}2 \rightarrow \text{C}{18}\text{H}_{24} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous hydrogenation of triphenylene using a fixed-bed reactor. The reactor is packed with a hydrogenation catalyst, and the reaction is carried out at elevated temperatures and pressures to achieve high conversion rates.
化学反応の分析
Types of Reactions
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Further hydrogenation can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Used in the production of advanced materials such as polymers and resins.
作用機序
The mechanism of action of 1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.
Anthracene: Similar structure but with different hydrogenation levels.
Chrysene: Four fused benzene rings, making it more complex.
Uniqueness
1,2,3,4,4a,4b,5,6,7,8,8a,8b-Dodecahydrotriphenylene is unique due to its partially hydrogenated structure, which imparts different chemical and physical properties compared to fully aromatic compounds like phenanthrene and anthracene. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C18H24 |
|---|---|
分子量 |
240.4 g/mol |
IUPAC名 |
1,2,3,4,4a,4b,5,6,7,8,8a,8b-dodecahydrotriphenylene |
InChI |
InChI=1S/C18H24/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-2,7-8,13,15,17-18H,3-6,9-12H2 |
InChIキー |
OQSNGGIKIXDODT-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3CCCCC3=C4C2C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


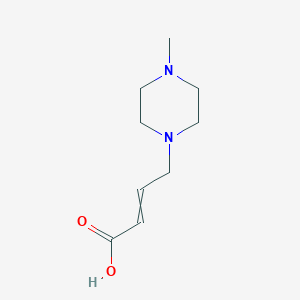
![6a-methyl-2,4a,5,6,8,9,9a,9b-octahydro-1H-cyclopenta[f]chromene-3,7-dione](/img/structure/B13392198.png)

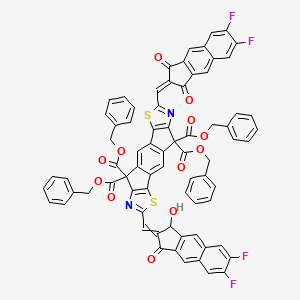
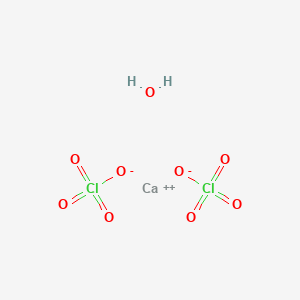
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)
![(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid](/img/structure/B13392221.png)

![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
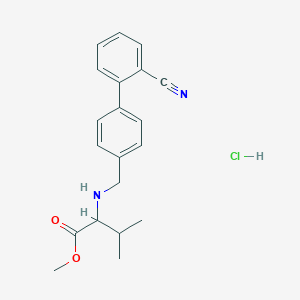
![2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13392245.png)
